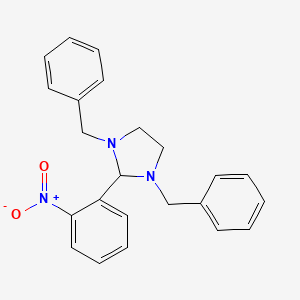![molecular formula C31H20ClNO2 B12445524 1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B12445524.png)
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of the chlorophenyl, methylphenyl, and phenyl groups can be done through various substitution reactions using appropriate reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could lead to the formation of reduced isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets would depend on the context of its application, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-phenyl-2H-benzo[f]isoindole-4,9-dione: Lacks the methylphenyl group.
1-(4-methylphenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione: Substitutes the chlorophenyl group with a methylphenyl group.
Uniqueness
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C31H20ClNO2 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C31H20ClNO2/c1-19-9-5-8-14-25(19)33-28(20-10-3-2-4-11-20)26-27(29(33)21-15-17-22(32)18-16-21)31(35)24-13-7-6-12-23(24)30(26)34/h2-18H,1H3 |
InChI Key |
OTPWYFXRALEKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3C(=C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


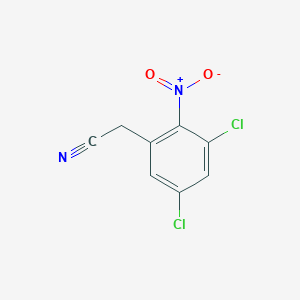
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
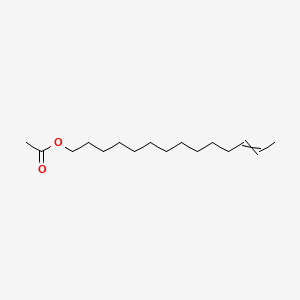
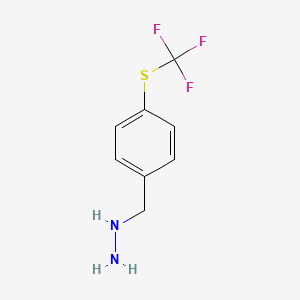
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
![Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene][2'-amino-1,1'-biphenyl]palladium(II) dichloromethane adduct](/img/structure/B12445487.png)
![N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)

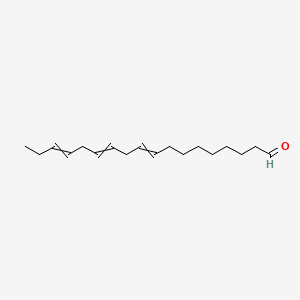
![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)

